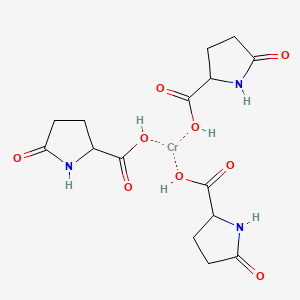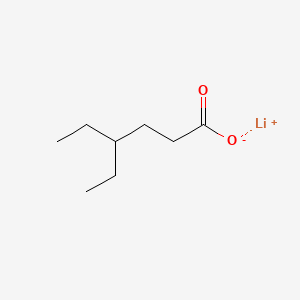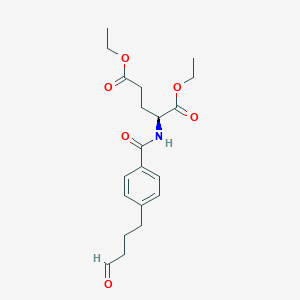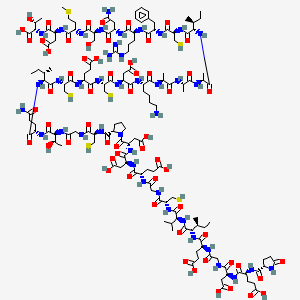
2-Butyl-3,5-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3,5-dimethylpyrazine is an organic compound with the molecular formula C10H16N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3,5-trimethylpyrazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrazine N-oxides, while reduction can produce dihydropyrazines .
Wissenschaftliche Forschungsanwendungen
2-Butyl-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals to improve the palatability of medications.
Industry: It is widely used in the flavor and fragrance industry to impart roasted, nutty, and cocoa-like aromas to various products
Wirkmechanismus
The mechanism of action of 2-Butyl-3,5-dimethylpyrazine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its roasted and nutty aroma, commonly used in the food industry.
2,5-Dimethylpyrazine: Another pyrazine derivative with a similar aroma profile but slightly different chemical properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine and known for its therapeutic properties.
Uniqueness
2-Butyl-3,5-dimethylpyrazine is unique due to its specific butyl substitution, which imparts a distinct aroma profile compared to other pyrazine derivatives. This makes it particularly valuable in applications where a unique flavor or fragrance is desired .
Eigenschaften
CAS-Nummer |
50888-63-6 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-butyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
CSGGOEBNSRAFPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=C(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)





